molecular formula C10H16N4 B1468707 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine CAS No. 2166702-15-2

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine

Cat. No. B1468707
CAS RN: 2166702-15-2
M. Wt: 192.26 g/mol
InChI Key: BEIZNDOIXVPSTJ-UHFFFAOYSA-N
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Description

1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C10H16N4 . It’s often used in various scientific studies due to its diverse applications across multiple research fields.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a pyrazole ring, which is further substituted with a cyclopropyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.26 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. One specific compound exhibited superior antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, and more effective biofilm inhibition activities than the reference drug Ciprofloxacin. It also demonstrated excellent inhibitory activities against MurB enzyme, a key enzyme in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles, which included a piperazine substituent, exhibited significant anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

σ1 Receptor Antagonism for Pain Management

The synthesis and pharmacological activity of a new series of pyrazoles led to the identification of a σ1 receptor antagonist clinical candidate for the treatment of pain. This compound showed outstanding aqueous solubility, high permeability in Caco-2 cells, and antinociceptive properties in mouse models (Díaz et al., 2020).

Molecular Structure and Docking Studies

Several studies have focused on the molecular structure and docking studies of piperazine and its derivatives, highlighting their antimicrobial potential against various bacterial and fungal strains. These studies provide a foundation for developing more potent antimicrobials using piperazine derivatives (Patil et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine might also influence pathways related to glucose metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature . .

properties

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZNDOIXVPSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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